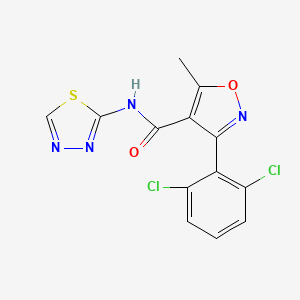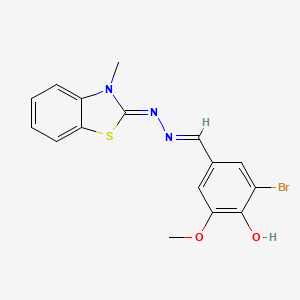![molecular formula C18H16N4O B6016884 benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone](/img/structure/B6016884.png)
benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone, also known as BHMPH, is a hydrazone derivative that has gained significant attention in scientific research due to its potential applications in various fields. BHMPH has been synthesized using various methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone has been shown to exhibit its biological activity through various mechanisms of action. In anticancer activity, this compound has been shown to induce apoptosis in cancer cells by activating caspases and increasing reactive oxygen species (ROS) levels. In anti-inflammatory activity, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In antiviral activity, this compound has been shown to inhibit the replication of the hepatitis C virus by binding to the viral RNA.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antiviral activity by inhibiting the replication of the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone has several advantages for lab experiments, including its easy synthesis, high stability, and low toxicity. This compound is also readily available and relatively inexpensive. However, this compound has some limitations, including its poor solubility in aqueous solutions and its potential to form aggregates in solution.
Zukünftige Richtungen
There are several future directions for research on benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone. One potential direction is the development of this compound-based metal-organic frameworks for use in gas storage and separation. Another potential direction is the use of this compound as a chelating agent for the removal of heavy metals from contaminated water. Additionally, further studies are needed to explore the potential of this compound as an anticancer, anti-inflammatory, and antiviral agent.
Synthesemethoden
Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone can be synthesized using various methods, including the reaction of 2-hydroxybenzaldehyde and 2,6-dimethyl-4-chloropyrimidine with hydrazine hydrate. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde [2-(2-hydroxyphenyl)-6-methyl-4-pyrimidinyl]hydrazone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown potential as an anticancer agent, anti-inflammatory agent, and antiviral agent. In biochemistry, this compound has been studied for its ability to bind to metal ions and act as a chelating agent. In material science, this compound has been used to synthesize metal-organic frameworks and as a building block for the synthesis of new materials.
Eigenschaften
IUPAC Name |
2-[4-[(2E)-2-benzylidenehydrazinyl]-6-methylpyrimidin-2-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O/c1-13-11-17(22-19-12-14-7-3-2-4-8-14)21-18(20-13)15-9-5-6-10-16(15)23/h2-12,23H,1H3,(H,20,21,22)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUSWTOMQQMHNO-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)NN=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)C2=CC=CC=C2O)N/N=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-4-[4-(4-thiomorpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B6016812.png)

![N-(4-chlorobenzyl)-2-[(4-ethyl-5-{3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B6016824.png)
![ethyl 2-cyano-3-{4-[methyl(phenyl)amino]phenyl}acrylate](/img/structure/B6016846.png)

![N-{2-[(2,4-dimethylphenyl)amino]-1-methyl-2-oxoethyl}-2-fluorobenzamide](/img/structure/B6016868.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-oxo-2-[4-(2-pyrazinyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6016875.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6016876.png)

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B6016892.png)

![2-benzyl-4-[3-(2-thienyl)propanoyl]morpholine](/img/structure/B6016907.png)
![2-(4-chlorophenyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B6016914.png)
![N-(2-fluorophenyl)-2-[(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio]acetamide](/img/structure/B6016918.png)